2-(4-(Pyridin-4-yl)-5-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)ethanol dihydrochloride

Description

Systematic IUPAC Nomenclature and Structural Representation

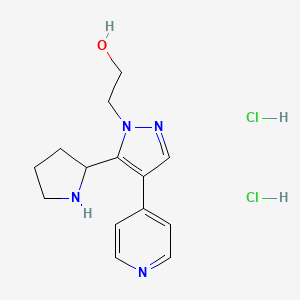

The systematic IUPAC name for this compound is 2-[4-(pyridin-4-yl)-5-(pyrrolidin-2-yl)-1H-pyrazol-1-yl]ethanol dihydrochloride . This nomenclature reflects its structural components:

- A pyrazole ring (1H-pyrazol-1-yl) substituted at positions 4 and 5 with a pyridin-4-yl group and a pyrrolidin-2-yl group , respectively.

- An ethanol moiety (-CH2CH2OH) attached to the pyrazole’s nitrogen at position 1.

- Two hydrochloride counterions, indicating protonation at basic nitrogen sites.

The structural representation can be visualized using its SMILES notation :

OCCn1ncc(c1C1CCCN1)c1ccncc1.Cl.Cl

This string encodes the connectivity of atoms, including the pyridine, pyrrolidine, pyrazole, and ethanol groups, with chloride ions for charge balance.

The InChIKey WPCYVEXAEMKVQH-UHFFFAOYSA-N provides a unique identifier for its 3D conformation.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C14H20Cl2N4O , derived from:

- Base structure (free base) : C14H18N4O

- Dihydrochloride addition : +2HCl

Molecular weight calculation :

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 14 | 12.01 | 168.14 |

| H | 20 | 1.008 | 20.16 |

| Cl | 2 | 35.45 | 70.90 |

| N | 4 | 14.01 | 56.04 |

| O | 1 | 16.00 | 16.00 |

| Total | 331.24 g/mol |

This matches the molecular weight reported in PubChem and supplier databases.

Synonyms and Registry Numbers

This compound is recognized by multiple synonyms and identifiers across scientific literature and chemical databases:

Note : While the exact PubChem CID is not listed in the provided sources, related compounds (e.g., free base forms) are cataloged under distinct IDs.

The compound’s structural uniqueness is further highlighted by its Wikidata entry (Q27464599) and ChEMBL ID (CHEMBL460432).

Properties

IUPAC Name |

2-(4-pyridin-4-yl-5-pyrrolidin-2-ylpyrazol-1-yl)ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O.2ClH/c19-9-8-18-14(13-2-1-5-16-13)12(10-17-18)11-3-6-15-7-4-11;;/h3-4,6-7,10,13,16,19H,1-2,5,8-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCYVEXAEMKVQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=C(C=NN2CCO)C3=CC=NC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method A: Cyclocondensation of Hydrazines with β-Dicarbonyls or Aldehydes

- Starting Materials : 4-Aminopyridine derivatives and suitable pyrazolyl precursors.

- Procedure : A typical approach involves condensing 4-aminopyridine with a pyrazolyl aldehyde or ketone under reflux in ethanol or acetic acid, often with catalytic acid or base, to promote cyclization and formation of the pyrazole ring fused with the pyridine moiety.

Method B: Hydrazine-Based Cyclization

- Reaction : Hydrazine derivatives react with α,β-unsaturated carbonyl compounds or nitriles to form the pyrazole ring.

- Conditions : Reflux in ethanol or acetic acid, with subsequent purification via chromatography.

Functionalization with Pyrrolidin-2-yl Group

The pyrrolidin-2-yl group is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions:

Palladium-Catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig Type)

- Intermediates : Halogenated pyrazole derivatives (e.g., bromides or chlorides at the 4-position).

- Reagents : Pyrrolidin-2-yl boronic acids or amines.

- Conditions : Use of Pd catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, with bases like K₂CO₃ or Cs₂CO₃, in solvents like dioxane or toluene at elevated temperatures.

- Outcome : Formation of C–N or C–C bonds attaching the pyrrolidin-2-yl group to the pyrazole core.

Note : The literature indicates that similar palladium-catalyzed methods are effective for attaching heterocyclic groups to pyrazole rings, as evidenced by the synthesis of related heterocyclic compounds.

Introduction of the Ethanol Side Chain

The ethanol moiety is introduced via nucleophilic substitution or addition reactions:

- Method : Alkylation of the pyrazole nitrogen with 2-bromoethanol or 2-chloroethanol derivatives.

- Conditions : Reflux in polar aprotic solvents such as DMF or DMSO, with bases like NaH or K₂CO₃ to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack.

- Result : Formation of the ethanol-linked pyrazole intermediate.

Formation of the Dihydrochloride Salt

- Procedure : The free base form of the compound is dissolved in anhydrous ethanol or water, and excess hydrochloric acid gas or HCl solution is bubbled or added to precipitate the dihydrochloride salt.

- Purification : The salt is filtered, washed, and dried under vacuum to obtain the final compound.

Purification and Characterization

- Purification : Flash chromatography on silica gel or recrystallization from suitable solvents.

- Characterization : Confirmed via NMR, MS, and IR spectroscopy, ensuring the correct structure and purity.

Data Table Summarizing Preparation Methods

Research Findings and Notes

- The synthesis of related heterocyclic compounds demonstrates the effectiveness of palladium-catalyzed cross-couplings for attaching heterocyclic groups to pyrazoles, which is critical for the pyrrolidin-2-yl substitution.

- Nucleophilic substitution with 2-bromoethanol is a common method for introducing ethanol chains onto heterocyclic nitrogen atoms.

- The final salt formation ensures compound stability and bioavailability, aligning with standard pharmaceutical synthesis protocols.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring.

Reduction: Reduction reactions could target the pyrazole ring or the pyridine group.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazole or pyridine rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic potential in treating diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent Diversity :

- The target compound’s pyridin-4-yl group (position 4) contrasts with the pyrimidin-4-yl group in the chlorophenyl analog (), which may alter binding affinity due to differences in aromaticity and hydrogen-bonding capacity .

- Pyrrolidin-2-yl substituents (position 5) are shared with the triazole derivative (), suggesting a role in conformational flexibility and receptor interaction .

Salt Form :

- Dihydrochloride salts (e.g., target compound and triazole analog) enhance aqueous solubility compared to neutral analogs like the pyrimidine-chlorophenyl compound (), making them preferable for drug formulation .

Biological Activity: The 4-chlorophenyl-pyrimidine analog () exhibits reported anticancer activity, likely due to its bulky aromatic substituents, which may intercalate DNA or inhibit topoisomerases . The triazole derivative () is highlighted for material science applications, emphasizing the role of heterocyclic diversity in non-pharmaceutical contexts .

Biological Activity

The compound 2-(4-(Pyridin-4-yl)-5-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)ethanol dihydrochloride , a derivative of pyridine and pyrazole, has garnered attention due to its potential biological activities, particularly in the fields of antimalarial and antifibrotic therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyridine ring, a pyrazole moiety, and a pyrrolidine group. The dihydrochloride form enhances its solubility in biological systems, which is crucial for its pharmacological effects.

Antimalarial Activity

Recent studies have identified related compounds that target prolyl-tRNA synthetase (PRS) in Plasmodium species, which are responsible for malaria. The compound's analogs have shown promising results as PRS inhibitors, demonstrating significant antimalarial activity with IC50 values in the low nanomolar range (e.g., 10 nM against Pf3D7) while maintaining acceptable selectivity indices against human cells (SI > 50) .

Table 1: Antimalarial Efficacy of Related Compounds

| Compound | Target | IC50 (nM) | Selectivity Index |

|---|---|---|---|

| Compound 1 | PRS (Plasmodium) | 10 | >50 |

| Compound 2 | PRS (Plasmodium) | 63 | >50 |

| Compound 3 | PRS (Human) | N/A | N/A |

Antifibrotic Activity

In addition to antimalarial properties, related pyrazole derivatives have been investigated for their antifibrotic effects. For instance, compounds from the same chemical series have been shown to significantly reduce collagen IA1 mRNA expression in animal models of fibrosis at doses as low as 1 mg/kg . This suggests that the compound may also exert beneficial effects in fibrotic diseases by inhibiting TGF-beta signaling pathways.

Table 2: Antifibrotic Efficacy of Related Compounds

| Compound | Model | Dose (mg/kg) | Effect on Collagen IA1 (%) |

|---|---|---|---|

| Compound A | DMN-induced fibrosis model | 1 b.i.d. | -80% |

| Compound B | DMN-induced fibrosis model | 10 once daily | -60% |

The primary mechanism through which these compounds exert their biological effects appears to be through selective inhibition of PRS, leading to disruption in protein synthesis essential for Plasmodium survival and proliferation. The selectivity towards the parasite over human orthologues is particularly noteworthy, as it minimizes potential side effects associated with traditional antimalarials .

Case Studies

A significant case study involved the evaluation of a related compound's efficacy in a humanized murine model of malaria. The results indicated that the compound not only inhibited parasite growth but also demonstrated a favorable pharmacokinetic profile, suggesting its potential for development into an effective therapeutic agent .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(4-(Pyridin-4-yl)-5-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)ethanol dihydrochloride?

The synthesis involves multi-step reactions, including cyclocondensation of hydrazine derivatives with carbonyl intermediates, followed by functionalization. Key parameters include:

- Temperature control : Reactions are typically conducted at −20°C to −15°C for intermediates prone to decomposition (e.g., diazomethane-mediated alkylation) .

- Solvent selection : Dichloromethane or ethanol is used for polar intermediates, while xylene facilitates high-temperature cyclization .

- Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization (methanol or 2-propanol) ensures purity .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., pyridine protons at δ 8.5–9.0 ppm) and confirms regioselectivity in pyrazole ring formation .

- TLC monitoring : Used to track reaction progress and detect side products (e.g., unreacted hydrazines) .

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight and salt formation (dihydrochloride confirmation) .

Q. How can researchers screen this compound for initial biological activity?

- Enzyme inhibition assays : Target kinases (e.g., ERK1/2) using fluorescence polarization or radiometric assays .

- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) with purified protein targets .

- Cellular viability assays : Dose-response curves in cancer cell lines to assess cytotoxicity (e.g., IC₅₀ determination) .

Advanced Research Questions

Q. How can computational methods elucidate electronic properties and reactivity of this compound?

- Multiwfn software : Analyze electron localization function (ELF) and electrostatic potential (ESP) to predict nucleophilic/electrophilic sites .

- Density functional theory (DFT) : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to explain regioselectivity in reactions .

- Molecular docking : Simulate binding modes with ERK1/2 or other targets using AutoDock Vina, guided by crystal structures of homologous inhibitors .

Q. How should researchers resolve contradictory data in biological activity studies?

- Replicate assays under standardized conditions : Control variables like serum concentration or incubation time to minimize variability .

- Orthogonal validation : Confirm enzyme inhibition with both kinetic (e.g., ADP-Glo™) and biophysical (e.g., SPR) methods .

- Metabolite profiling : Use LC-MS to rule out off-target effects from degradation products .

Q. What strategies improve regioselectivity during pyrazole ring formation?

- Steric directing groups : Introduce bulky substituents (e.g., 3,5-dichlorophenyl) to favor specific cyclization pathways .

- Microwave-assisted synthesis : Enhance reaction kinetics to suppress side reactions (e.g., overalkylation) .

- In situ monitoring : Real-time IR spectroscopy tracks intermediate tautomerization, enabling dynamic adjustment of reaction conditions .

Q. How does the compound’s stability vary under physiological or storage conditions?

- pH stability studies : Perform accelerated degradation tests in buffers (pH 1–9) to identify labile groups (e.g., ethanolamine moiety) .

- Lyophilization protocols : Optimize freeze-drying cycles to prevent hydrochloride salt dissociation .

- Light sensitivity assessment : UV-Vis spectroscopy monitors photodegradation in solution and solid states .

Q. What structural modifications enhance target selectivity in kinase inhibition?

- Bioisosteric replacement : Substitute pyrrolidine with piperidine to alter steric bulk and hydrogen-bonding patterns .

- Pro-drug strategies : Mask the ethanol group with acetyl or PEGylated moieties to improve bioavailability .

- Crystallography-guided design : Co-crystallize with ERK1/2 to identify key binding residues (e.g., hinge region interactions) .

Q. How can enantioselective synthesis be achieved for chiral centers in this compound?

- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to induce asymmetry during pyrazoline ring closure .

- Enzymatic resolution : Lipase-catalyzed hydrolysis of racemic intermediates (e.g., ester derivatives) .

- HPLC chiral separation : Employ amylose-based columns to isolate enantiomers for pharmacological profiling .

Q. What advanced techniques study the compound’s interactions with nucleic acids or membrane proteins?

- Surface plasmon resonance (SPR) : Quantify binding kinetics to DNA G-quadruplexes or ion channels .

- Cryo-EM : Resolve compound-bound structures of large protein complexes (e.g., ribosomes) at near-atomic resolution .

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for RNA aptamer interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.